2-Amino-5-methylpyridine (CAS 1603-41-4) is a highly nucleophilic, methylated aminopyridine with a pKa of 7.22 and a melting point of 76-77 °C. As a bifunctional building block containing both an exocyclic primary amine and an endocyclic nitrogen, it is heavily utilized in the synthesis of fused N-heterocycles and active pharmaceutical ingredients (APIs). In procurement contexts, it is the critical precursor for the anti-fibrotic drug Pirfenidone and various agrochemicals, where its specific regiochemistry dictates downstream biological activity and synthetic viability .
Generic substitution with unsubstituted 2-aminopyridine or the closely related isomer 2-amino-3-methylpyridine is practically impossible in API manufacturing. The 5-methyl group is a strict structural requirement for target binding and lipophilicity in drugs like Pirfenidone; omitting or shifting it produces inactive analogs that fail pharmacological specifications [1]. Furthermore, because standard amination of 3-picoline heavily favors the 2,3-isomer, buyers must procure specifically synthesized or rigorously purified 2-amino-5-methylpyridine to avoid severe yield losses and complex separation bottlenecks during downstream processing[2].
2-Amino-5-methylpyridine exhibits a pKa of 7.22, making it approximately 300 times more basic than its halogenated analog, 2-amino-5-chloropyridine (pKa 4.7). In reactions with alpha-phenyl-D-formylacrylate, this high nucleophilicity drives direct cyclocondensation to form imidazo[1,2-a]pyridine derivatives. In contrast, the less basic chloro-analog lacks sufficient nucleophilicity and stalls at the Schiff base or hydroxyaminal intermediate [1].
| Evidence Dimension | Basicity (pKa) and reaction pathway completion |
| Target Compound Data | pKa 7.22; completes cyclocondensation |
| Comparator Or Baseline | 2-Amino-5-chloropyridine (pKa 4.7); stalls at Schiff base |
| Quantified Difference | ~300-fold higher basicity |
| Conditions | Reaction with alpha-phenyl-D-formylacrylate in refluxing ethanol |
Selecting the 5-methyl derivative ensures complete ring closure in the synthesis of fused heterocyclic libraries without requiring additional forcing conditions.
2-Amino-5-methylpyridine is the obligate starting material for the anti-fibrotic drug Pirfenidone. It undergoes diazotization and hydrolysis to 5-methyl-2(1H)-pyridone, followed by Ullmann coupling with chlorobenzene, achieving molar yields of 76-80% [1]. Substitution with 2-aminopyridine yields a non-methylated analog that fails pharmacological specifications, meaning the exact 5-methyl isomer is a strict procurement requirement for this synthetic route.
| Evidence Dimension | API Structural Yield |
| Target Compound Data | Yields Pirfenidone at >76% efficiency |
| Comparator Or Baseline | 2-Aminopyridine (Yields non-methylated Pirfenidone analog) |
| Quantified Difference | 100% loss of target API viability when substituted |
| Conditions | Diazotization followed by Cu-catalyzed arylation |
Procurement must secure the exact 5-methyl isomer to meet strict structural and regulatory requirements for Pirfenidone production.
Standard Chichibabin amination of 3-picoline predominantly yields the 2,3-isomer, typically resulting in a 2,5-isomer to 2,3-isomer ratio of approximately 1:10.5 [1]. Procuring high-purity 2-Amino-5-methylpyridine provides >99% isomeric purity. This eliminates the massive 2-amino-3-methylpyridine contamination that would otherwise crash downstream crystallization yields and require extensive chromatographic separation.
| Evidence Dimension | Isomeric Ratio (2,5-isomer : 2,3-isomer) |
| Target Compound Data | High-purity sourced 2-Amino-5-methylpyridine (>99% pure) |
| Comparator Or Baseline | Unoptimized 3-picoline amination mixture (1:10.5 ratio) |
| Quantified Difference | >10-fold reduction in isomeric impurities |
| Conditions | Commercial sourcing vs. crude synthetic feedstock |
Purchasing the purified 5-methyl isomer avoids costly and complex separation steps required when using crude amination feedstocks.
2-Amino-5-methylpyridine is the primary industrial precursor for Pirfenidone. Its exact regiochemistry allows for direct diazotization to 5-methyl-2(1H)-pyridone, followed by arylation, ensuring the final API meets strict regulatory and structural requirements [1].
Due to its high basicity (pKa 7.22), it is an ideal building block for multicomponent cyclocondensation reactions. It ensures complete ring closure when reacted with alpha,beta-unsaturated carbonyls, a critical step in generating libraries for sedatives (e.g., zolpidem analogs) and kinase inhibitors[2].
The compound is utilized in the manufacture of pesticides such as fluazuron. The 5-methyl group provides necessary lipophilicity and metabolic stability that unsubstituted 2-aminopyridine cannot offer, making it a required procurement item for these specific agrochemical lines .
Acute Toxic;Irritant